[3-(4-Methylpiperazino)-5-(trifluoromethyl)-2-pyridinyl](4-nitrophenyl)methanone
Description
Historical Development and Research Context
The exploration of trifluoromethylpyridine derivatives began in the late 20th century alongside advancements in fluoroorganic chemistry. Early work focused on leveraging the trifluoromethyl group's electronegativity and metabolic stability to enhance bioactive molecule performance. Piperazine integration emerged as a strategic modification to improve solubility and receptor binding, first documented in pharmaceutical contexts during the 1990s. The specific compound under discussion arose from agricultural chemistry innovations in the 2010s, where researchers sought systemic acquired resistance (SAR) inducers against plant viruses. A pivotal 2022 study demonstrated its ability to activate phenylpropanoid biosynthesis pathways in tobacco, marking a paradigm shift from direct antiviral agents to plant immune system modulators.
Position within Fluorinated Heterocyclic Compounds
This methanone derivative belongs to the trifluoromethylpyridine subclass of fluorinated heterocycles, distinguished by:
| Structural Feature | Role in Fluorinated Heterocycles |
|---|---|
| Pyridine core | Provides aromatic stability and π-stacking |
| Trifluoromethyl group | Enhances lipophilicity and oxidative stability |
| Piperazine moiety | Introduces conformational flexibility |
| 4-Nitrophenyl methanone | Adds electron-deficient aromatic character |
As detailed in Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications, such architectures combine fluorine's unique properties (high electronegativity, small atomic radius) with heterocyclic versatility, enabling precise modulation of electronic and steric profiles. The compound's dual aromatic systems create a polarized electron distribution, facilitating interactions with both hydrophobic and polar biological targets.
Significance in Agricultural and Medicinal Chemistry Research
In agricultural applications, the compound induces systemic resistance against tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV) through:
- Upregulation of defense enzymes (superoxide dismutase, polyphenol oxidase)
- Activation of phenylalanine ammonialyase pathways
- Enhancement of lignin biosynthesis
Comparative antiviral activity data:
| Compound | TMV EC50 (μg/mL) | CMV EC50 (μg/mL) |
|---|---|---|
| A16 | 18.4 | 347.8 |
| Ningnanmycin | 50.2 | 359.6 |
Data from Frontiers in Plant Science (2022)
Medicinal chemistry research exploits its piperazine-pyridine scaffold for neurological drug development, though published data remains preliminary. The trifluoromethyl group's ability to mimic metabolic intermediates while resisting enzymatic degradation makes it particularly valuable in both domains.
Structural Classification and Nomenclature Systems
The IUPAC name systematically describes its architecture:
- Parent structure : Methanone (carbonyl bridge)
- Substituents :
- 3-(4-Methylpiperazino)-5-(trifluoromethyl)-2-pyridinyl (nitrogenous heterocycle)
- 4-Nitrophenyl (electron-deficient aromatic)
Critical physicochemical properties:
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C₁₈H₁₇F₃N₄O₃ | High-res MS |
| Molecular Weight | 394.35 g/mol | Calculated |
| Predicted pKa | 6.87 ± 0.42 | Computational model |
| LogP | 2.81 (estimated) | Crippen method |
Properties
IUPAC Name |
[3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)pyridin-2-yl]-(4-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N4O3/c1-23-6-8-24(9-7-23)15-10-13(18(19,20)21)11-22-16(15)17(26)12-2-4-14(5-3-12)25(27)28/h2-5,10-11H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVMMGQOKSEWDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(N=CC(=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methylpiperazino)-5-(trifluoromethyl)-2-pyridinylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the core pyridine structure, followed by the introduction of the trifluoromethyl group and the nitrophenyl group through electrophilic aromatic substitution reactions. The final step involves the addition of the methylpiperazino group via nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations efficiently.
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains three key reactive regions:
-
4-Nitrophenyl group : Susceptible to reduction (e.g., nitro to amine), electrophilic substitution, or nucleophilic aromatic substitution.
-
Trifluoromethylpyridine moiety : Electron-withdrawing CF₃ group enhances electrophilicity of the pyridine ring, enabling regioselective reactions (e.g., SNAr).
-
4-Methylpiperazinyl substituent : Tertiary amine capable of alkylation, acylation, or salt formation.
Reduction of the Nitro Group
The 4-nitrophenyl group may undergo catalytic hydrogenation or metal-assisted reduction to form the corresponding aniline derivative. For example:
Supporting Evidence :
-
Analogous nitro reductions in pyridinylmethanones were reported using Pd/C in ethanol under hydrogen gas .
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyridine ring (activated by CF₃) may undergo SNAr reactions with nucleophiles (e.g., amines, alkoxides) at the 2- or 4-positions.
Example Reaction :
Supporting Evidence :
Condensation Reactions
The ketone group could participate in condensation with hydrazines or hydroxylamines to form hydrazones or oximes, respectively.
Example :
Supporting Evidence :
Comparative Reactivity of Structural Analogs
Data from related compounds highlight trends in reactivity:
| Analog Structure | Reaction Type | Conditions | Product | Ref. |
|---|---|---|---|---|
| 2-Chloro-3-nitro-5-(trifluoromethyl)phenylmethanone | Nucleophilic substitution | Piperidine, DCM, 25°C | Benzothiazinone derivative | |
| Pyrimido[1,2-a] triazin-6-one | Cyclocondensation | Microwave irradiation, DMF | Fused heterocycles | |
| 4-Fluorophenyl methanone derivatives | Docking/DFT analysis | B3LYP/6-31G(d,p) level | Antioxidant/anti-inflammatory agents |
Computational Insights
DFT studies on similar methanones ( ) suggest:
-
Electrophilic centers : The nitro and carbonyl groups are primary sites for electrophilic attacks.
-
Nonlinear optical (NLO) properties : High hyperpolarizability (β₀ ≈ 1.2 × 10⁻³⁰ esu) indicates potential for NLO applications.
Limitations and Research Gaps
-
No direct experimental data on this compound’s reactions exists in the surveyed literature.
-
Most inferences derive from structurally related nitroaromatics or trifluoromethylpyridines .
Proposed Experimental Directions
-
Reductive Amination : Explore Pd/C or NaBH₄-mediated reduction of the nitro group.
-
Cross-Coupling : Test Suzuki-Miyaura coupling using the trifluoromethylpyridine as an electrophilic partner.
-
Biological Screening : Assess antioxidant activity via DPPH assay, given the precedent in analogous methanones .
Scientific Research Applications
Structure and Composition
- Chemical Formula : C18H17F3N4O3
- Molecular Weight : 394.35 g/mol
- CAS Number : 306977-48-0
The structure includes a pyridine ring substituted with both trifluoromethyl and nitro groups, which influence its reactivity and interaction with biological targets.
Anticancer Activity
Research indicates that compounds similar to 3-(4-Methylpiperazino)-5-(trifluoromethyl)-2-pyridinylmethanone exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit cell growth in various cancer cell lines, demonstrating potential as anticancer agents .
Neuropharmacological Effects
The piperazine moiety is known for its neuroactive properties. Compounds with similar structures have been evaluated for their effects on neurotransmitter systems, particularly in relation to anxiety and depression . The potential for this compound to modulate such pathways warrants further investigation.
Antimicrobial Activity
There is emerging evidence that compounds featuring trifluoromethyl groups can exhibit antimicrobial properties. Preliminary studies suggest that 3-(4-Methylpiperazino)-5-(trifluoromethyl)-2-pyridinylmethanone may also possess similar activities, making it a candidate for further exploration in the field of infectious diseases .
Synthetic Routes
The synthesis of 3-(4-Methylpiperazino)-5-(trifluoromethyl)-2-pyridinylmethanone typically involves multi-step organic synthesis techniques. Common methods include:
- Stepwise Functionalization : Incorporating the trifluoromethyl and nitro groups through electrophilic aromatic substitution.
- Piperazine Formation : Utilizing piperazine derivatives to introduce the piperazine moiety effectively.
These methods require optimization to enhance yield and purity, often necessitating careful control of reaction conditions .
Characterization Techniques
Characterization of synthesized compounds is crucial for confirming structure and purity. Techniques employed include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy
- High-Resolution Mass Spectrometry (HRMS)
- Infrared (IR) Spectroscopy
These techniques provide detailed insights into the molecular structure and confirm the presence of desired functional groups.
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of compounds related to 3-(4-Methylpiperazino)-5-(trifluoromethyl)-2-pyridinylmethanone :
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1. 2-Methyl-6-phenylethynylpyridine | Ethynyl group, phenyl ring | Antagonist at mGluR5 receptors |
| 2. 4-(Trifluoromethyl)aniline | Trifluoromethyl group | Antimicrobial activity |
| 3. 1-(4-Nitrophenyl)piperazine | Piperazine ring, nitro group | Antidepressant effects |
This comparative analysis highlights the unique aspects of 3-(4-Methylpiperazino)-5-(trifluoromethyl)-2-pyridinylmethanone , particularly its distinct combination of functionalities that may confer unique pharmacological profiles compared to its analogs.
Mechanism of Action
The mechanism of action of 3-(4-Methylpiperazino)-5-(trifluoromethyl)-2-pyridinylmethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity, while the nitrophenyl and methylpiperazino groups contribute to its overall activity. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the specific target and the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns in Pyridine-Based Methanones
The compound’s structure can be compared to analogs with variations in the aromatic rings or amino substituents. Key examples include:
Table 1: Structural and Property Comparisons
| Compound Name | CAS No. | Molecular Formula | Molecular Weight | Key Substituents | Predicted pKa | Notable Features |
|---|---|---|---|---|---|---|
| 3-(4-Methylpiperazino)-5-(trifluoromethyl)-2-pyridinylmethanone | 306977-48-0 | C₁₈H₁₇F₃N₄O₃ | 394.35 | 4-Nitrophenyl, 4-methylpiperazino | 6.87 ± 0.42 | High polarity due to nitro group; moderate basicity . |
| (4-Chlorophenyl)[3-(dimethylamino)-5-(trifluoromethyl)-2-pyridinyl]methanone | 306977-47-9 | C₁₅H₁₂ClF₃N₂O | 328.72 | 4-Chlorophenyl, dimethylamino | ~7.5 (estimated) | Lower molecular weight; chloro substituent enhances lipophilicity . |
| 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone oxime | N/A | C₁₄H₈ClF₃N₃O₃ | 373.68 | Oxime group, chloro-pyridine | N/A | Oxime introduces hydrogen-bonding potential; possible chelation activity . |
| Taranabant (anti-obesity drug) | 701977-09-5 | C₂₇H₂₅ClF₃N₃O₂ | 515.95 | Trifluoromethylpyridine, cyano group | N/A | Demonstrates bioactivity via cannabinoid receptor modulation . |
Key Observations :
Aromatic Substituents :
- The 4-nitrophenyl group in the target compound increases electron-withdrawing effects, enhancing reactivity in electrophilic substitutions compared to 4-chlorophenyl analogs .
- Trifluoromethyl groups improve metabolic stability and lipophilicity across all analogs .
Amino Group Variations: 4-Methylpiperazino (target compound) vs. dimethylamino (CAS 306977-47-9):
- Oxime derivatives (e.g., CAS 338749-30-7) introduce nucleophilic sites, enabling coordination chemistry or prodrug strategies .
Biological Activity
3-(4-Methylpiperazino)-5-(trifluoromethyl)-2-pyridinylmethanone, with the CAS number 306977-48-0, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and other relevant biological effects.
Chemical Structure and Properties
- Molecular Formula : C18H17F3N4O3
- Molecular Weight : 394.35 g/mol
- Chemical Structure : The compound features a pyridine ring substituted with a trifluoromethyl group and a piperazine moiety, which may influence its biological interactions.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer activity. Research findings include:
- Cell Line Studies : In vitro assays demonstrated that the compound induces apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and U87 (glioblastoma) cells. The half-maximal inhibitory concentration (IC50) values were reported as 25.72 ± 3.95 μM for MCF-7 cells, indicating a potent effect on cell viability and proliferation .
- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth compared to control groups. This suggests that it may inhibit tumor progression through mechanisms such as apoptosis induction and cell cycle arrest .
The mechanisms underlying the anticancer effects of 3-(4-Methylpiperazino)-5-(trifluoromethyl)-2-pyridinylmethanone appear to involve:
- Inhibition of Key Signaling Pathways : The compound has been observed to affect pathways such as PI3K/Akt, which are critical for cell survival and proliferation. In vitro studies indicated an inhibition of phospho-AKT levels at concentrations as low as 1.0 μM .
- Induction of Apoptosis : Flow cytometry analysis revealed that treatment with the compound leads to increased early and late apoptotic cell populations, suggesting that it triggers programmed cell death in cancer cells .
Other Biological Activities
Beyond its anticancer properties, the compound may exhibit additional biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial effects against certain strains of bacteria, although further research is needed to clarify these findings .
- Neuroprotective Effects : There is emerging evidence suggesting that compounds with similar structures may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases .
Case Studies
- Study on MCF-7 Cells : A recent publication detailed the effects of the compound on MCF-7 breast cancer cells, showing significant apoptosis induction and cell cycle arrest at G1 phase after 48 hours of treatment .
- Animal Model Evaluation : In a study involving tumor-bearing mice, administration of the compound resulted in a notable decrease in tumor size compared to untreated controls, supporting its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(4-Methylpiperazino)-5-(trifluoromethyl)-2-pyridinylmethanone, and how can reaction conditions be optimized?
- Methodology :
- Stepwise synthesis : Start with nucleophilic substitution on 3-chloro-5-(trifluoromethyl)pyridine to introduce the 4-methylpiperazine moiety, followed by Friedel-Crafts acylation with 4-nitrobenzoyl chloride. Use anhydrous conditions (e.g., dry DCM) and catalysts like AlCl₃ .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2–1.5 equivalents of acylating agent) and temperature (60–80°C for acylation) to improve yield .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95%) .
- Spectroscopy : IR spectroscopy to confirm ketone C=O stretch (~1680 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (calculated for C₂₀H₁₉F₃N₄O₃: 444.14 g/mol) .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data for analogous methanone derivatives?
- Case Study :
- Discrepancy : Conflicting -NMR shifts for nitroaryl protons in similar compounds (e.g., δ 8.2–8.5 ppm vs. δ 8.0–8.3 ppm) .
- Resolution :
Solvent Effects : Compare data in DMSO-d₆ vs. CDCl₃; nitro groups exhibit downfield shifts in polar aprotic solvents .
Crystallography : Use X-ray diffraction (as in ) to validate spatial orientation of substituents, which influences electronic environments .
- Recommendation : Publish raw NMR and crystallographic data in supplementary materials for reproducibility .
Q. How can computational modeling predict the biological activity of this compound?
- Approach :
- Docking Studies : Use AutoDock Vina to simulate binding to kinase targets (e.g., EGFR or PI3K), leveraging the 4-nitrophenyl group’s electron-withdrawing properties for active-site interactions .
- QSAR Analysis : Correlate trifluoromethyl and methylpiperazine substituents with logP values (predicted ~2.8) to optimize pharmacokinetics .
- Validation : Compare in silico results with in vitro enzyme inhibition assays (IC₅₀ < 10 µM for lead candidates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
